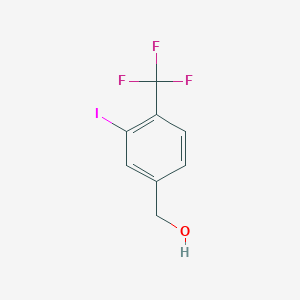

3-Iodo-4-(trifluoromethyl)benzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Iodo-4-(trifluoromethyl)benzyl alcohol” is a chemical compound that belongs to the aromatic alcohol group. It is used as a pharmaceutical intermediate and undergoes cross-coupling reaction with zinc reagent .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H6F3IO . The InChI code is 1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3,13H,4H2 .Chemical Reactions Analysis

“this compound” undergoes cross-coupling reaction with zinc reagent to yield 3 R - tert -butoxycarbonylamino-4- (3-hydroxymethylphenyl)butanoic acid benzyl ester .Physical and Chemical Properties Analysis

The physical form of “this compound” is solid-crystals . The molecular weight is 302.03 .Scientific Research Applications

Rhenium-Catalyzed Trifluoromethylation

The catalytic abilities of methyltrioxorhenium for electrophilic trifluoromethylation of aromatic and heteroaromatic compounds have been demonstrated using hypervalent iodine reagents. This process, which potentially involves 3-Iodo-4-(trifluoromethyl)benzyl alcohol derivatives, shows the formation of trifluoromethylated products, emphasizing the role of radical species in the reaction mechanism (E. Mejía & A. Togni, 2012).

Secondary Benzylation Catalyzed by Metal Triflate

A system utilizing secondary benzyl alcohol and metal triflate demonstrates effective secondary benzylation of various nucleophiles. This research outlines the versatility of benzyl alcohols in secondary benzylation reactions, potentially including the utilization of this compound (Masahiro Noji et al., 2003).

Iodo(III)cyclization of Alkynes

Benziodoxole triflate, derived from similar compounds to this compound, facilitates the iodo(III)cyclization of alkynes. This process enables the synthesis of various benziodoxole-appended (hetero)arenes under mild conditions, showcasing the compound's potential in creating complex organic structures (Bin Wu et al., 2017).

O-Benzylation Reagents

The development of novel O-benzylation reagents, like the trimerization of benzyl imidate to create efficient benzylating agents, highlights the significance of benzyl alcohol derivatives in synthesizing benzyl ethers. This application underlines the role of this compound in facilitating such reactions under acid-catalyzed conditions (Kohei Yamada et al., 2012).

Trifluoromethylation Reagent Reactivity

Research into the reactivity of hypervalent iodine trifluoromethylation reagents with phenols has shown selective aromatic electrophilic substitution. This study, potentially involving derivatives of this compound, demonstrates the compound's applicability in creating trifluoromethylated aromatic compounds (K. Stanek et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as benzyl alcohols , which are known to interact with various enzymes and receptors in the body.

Mode of Action

As a benzyl alcohol derivative, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its targets, leading to changes in cellular processes.

Biochemical Pathways

Benzyl alcohols, in general, can participate in various biochemical pathways due to their reactivity at the benzylic position .

Properties

IUPAC Name |

[3-iodo-4-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3,13H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKLQWPKQYHQHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)I)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2691162.png)

![3-Phenyl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2691166.png)

![5-Chloro-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2691168.png)

![3-[({12-Oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2691175.png)

![2,3-dimethyl-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2691176.png)

![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2691178.png)

![6-methyl-3-phenyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2691180.png)